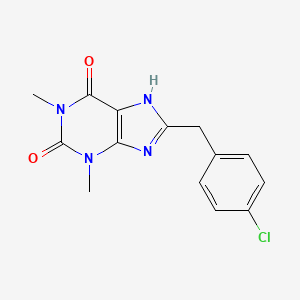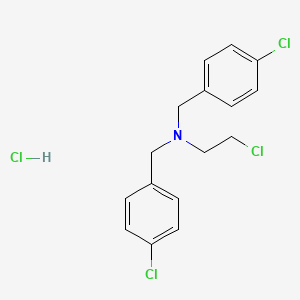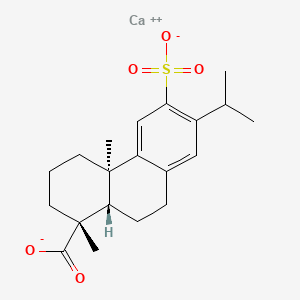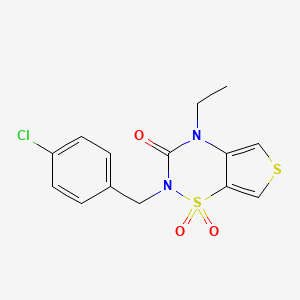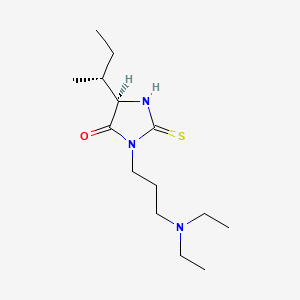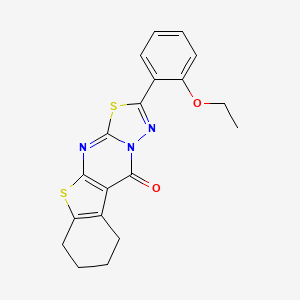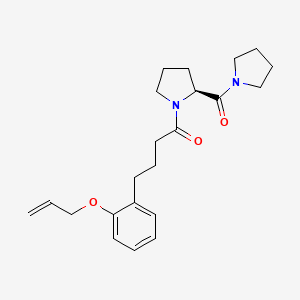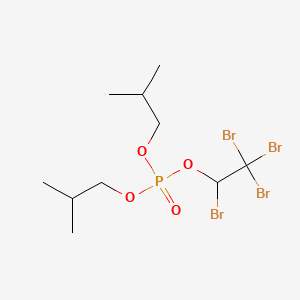
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound with the molecular formula C10H19Br4O4P. . This compound is characterized by the presence of four bromine atoms and a phosphate group, making it a unique and potentially useful chemical in various applications.
Métodos De Preparación
The synthesis of diisobutyl 1,2,2,2-tetrabromoethyl phosphate involves the reaction of diisobutyl phosphate with tetrabromoethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete bromination of the ethyl group. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various brominated phosphate derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diisobutyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparación Con Compuestos Similares
Diisobutyl 1,2,2,2-tetrabromoethyl phosphate can be compared with other brominated phosphate compounds, such as:
- Tributyl 1,2,2,2-tetrabromoethyl phosphate
- Triphenyl 1,2,2,2-tetrabromoethyl phosphate
- Diethyl 1,2,2,2-tetrabromoethyl phosphate
Compared to these compounds, this compound is unique due to its specific combination of bromine atoms and isobutyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
102305-57-7 |
|---|---|
Fórmula molecular |
C10H19Br4O4P |
Peso molecular |
553.84 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C10H19Br4O4P/c1-7(2)5-16-19(15,17-6-8(3)4)18-9(11)10(12,13)14/h7-9H,5-6H2,1-4H3 |
Clave InChI |
ZHBCVKHUPGTKRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(OCC(C)C)OC(C(Br)(Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)
